molecular formula C8H9ClN4 B11904342 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11904342
M. Wt: 196.64 g/mol
InChI Key: NCBRMXNZQPZEGX-UHFFFAOYSA-N
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Description

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position and two methyl groups at the N and 1 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 6-amino-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine .

Mechanism of Action

The mechanism of action of 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to the presence of both the chlorine atom and the N-methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12)

InChI Key

NCBRMXNZQPZEGX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=CC(=N1)Cl)N(C=N2)C

Origin of Product

United States

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